(E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an amide derivative, which contains an indazole ring. Indazoles are a type of heterocyclic aromatic organic compound, which are commonly used in medicinal chemistry due to their bioactive properties .
Chemical Reactions Analysis
As an amide, this compound could undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents. The indazole ring could also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to the presence of the polar carbonyl group and the possibility for hydrogen bonding. Indazoles are typically stable under normal conditions but can react with strong oxidizing agents .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have been focused on synthesizing novel heterocyclic compounds incorporating (E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide and its derivatives for potential applications in medicinal chemistry. For example, the synthesis of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives has been reported, where these compounds exhibited moderate antibacterial and antifungal activities (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, & A. Farag, 2008).
Regioselective Reactions
Studies on the selectivity of reactions involving derivatives of this compound have demonstrated the ability to produce regiospecific and regioselective cyclization products. These findings offer insights into designing more efficient synthetic routes for producing complex heterocyclic compounds with potential biological activities (V. V. Didenko, A. Potapov, I. Ledeneva, K. Shikhaliev, & O. V. Konyushko, 2010).
Antitumor Activity
Derivatives of this compound have been evaluated for their antitumor activities. Certain compounds have shown promising in vivo antitumor activity, indicating their potential as lead compounds for the development of new cancer therapies. For instance, modifications to the chemical structure have been linked to varying degrees of antitumor effectiveness, highlighting the importance of structural optimization in drug development (W. Denny, G. Atwell, G. Rewcastle, & B. Baguley, 1987).
Molecular Docking and Binding Studies
Research has also delved into understanding the interaction mechanisms of this compound derivatives with biological targets through molecular docking and binding studies. These studies provide valuable insights into how these compounds interact with specific receptors or enzymes, which is crucial for designing drugs with enhanced efficacy and specificity (O. Chaves, Margareth R. L. Santos, Marcia C C DE Oliveira, C. M. R. Sant’Anna, R. C. Ferreira, A. Echevarria, & J. Netto-Ferreira, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11(17-15(20)5-4-8-19(2)3)12-6-7-14-13(9-12)10-16-18-14/h4-7,9-11H,8H2,1-3H3,(H,16,18)(H,17,20)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMGDHOYIMIJRP-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NN=C2)NC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC2=C(C=C1)NN=C2)NC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.